molecular formula C18H29NO7 B5082115 N-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

N-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate

Cat. No.: B5082115
M. Wt: 371.4 g/mol
InChI Key: DTUQBWWXHDESNU-UHFFFAOYSA-N
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Description

N-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as DMPEA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPEA is a selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, perception, and cognition.

Mechanism of Action

DMPEA acts as a selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. When DMPEA binds to the 5-HT2A receptor, it activates a signaling cascade that leads to various downstream effects.
Biochemical and Physiological Effects:
DMPEA has been shown to have a variety of biochemical and physiological effects, including the activation of the 5-HT2A receptor, which can lead to changes in mood, perception, and cognition. DMPEA has also been shown to have effects on other neurotransmitter systems, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using DMPEA in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function and pharmacology. However, one limitation is that DMPEA has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving DMPEA. One area of interest is the role of the 5-HT2A receptor in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, there is interest in developing new compounds that are selective agonists for the 5-HT2A receptor and have improved pharmacological properties compared to DMPEA. Finally, there is interest in using DMPEA and other 5-HT2A agonists as tools for studying the relationship between the 5-HT2A receptor and other neurotransmitter systems, such as the glutamatergic system.

Synthesis Methods

DMPEA can be synthesized using a variety of methods, including the reaction of 2-(2,3-dimethylphenoxy)ethanol with 3-methoxypropylamine in the presence of a catalyst. The resulting product is then reacted with oxalic acid to form the oxalate salt of DMPEA.

Scientific Research Applications

DMPEA has been used extensively in scientific research for its potential as a tool to study the 5-HT2A receptor and its role in various physiological processes. DMPEA has been shown to have a high affinity for the 5-HT2A receptor and is therefore useful for studying the receptor's function and pharmacology.

Properties

IUPAC Name

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3.C2H2O4/c1-14-6-4-7-16(15(14)2)20-13-12-19-11-9-17-8-5-10-18-3;3-1(4)2(5)6/h4,6-7,17H,5,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUQBWWXHDESNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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